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Mechanisms of Action and Signaling Pathways

The different binding modes of orthosteric and allosteric TYK2 inhibitors lead to distinct downstream
consequences. The following diagram illustrates the key mechanistic differences in how these inhibitors

interact with the TYK?2 protein.
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This mechanistic difference is critical. SAR-20347 competes with ATP in the catalytic site, directly blocking
kinase activity but affecting multiple JAK kinases due to the high conservation of this domain [1]. In
contrast, deucravacitinib's allosteric binding to the unique regulatory domain stabilizes TYK2 in an inactive

conformation, achieving high selectivity and minimizing off-target effects [2].
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Experimental Evidence and Protocols

Key experimental findings that highlight the functional differences between these inhibitors are summarized

below.
Experimental -
Compound Key Findings Reference
Model
SAR-20347 In Vitro Kinase IC50: TYK2 (0.6 nM), JAK1 (23 nM), JAK2 (26 [3]
Assay nM), JAK3 (41 nM). Demonstrates multi-kinase
activity [3].
SAR-20347 Cell-Based Inhibited IL-12-mediated STAT4 [4]
(Human NK-92) phosphorylation (IC50 = 126 nM), a TYK2-
dependent event [4].
SAR-20347 In Vivo (Mouse Reduced disease pathology, keratinocyte [4]

Deucravacitinib

Psoriasis Model)

Phase 3 Clinical
Trials (Human)

activation, and pro-inflammatory cytokines.
More effective than TYK2 inhibition alone [4].

Demonstrated significant efficacy and improved
safety profile versus orthosteric JAK inhibitors,
leading to FDA approval [2].

Key Experimental Protocol for TYK2 Inhibition

[2]

A common method to evaluate TYK?2 inhibition in cells is the cytokine-induced STAT phosphorylation

assay [4]. The general workflow is as follows:

¢ Cell Preparation: Use relevant cell lines (e.g., NK-92 cells for IL-12 signaling) or primary human cells
(e.g., CD4+ T cells). Cells are often serum-starved before the assay.
e Compound Incubation: Treat cells with varying concentrations of the inhibitor (e.g., SAR-20347) for

a set time (e.g., 20 minutes).
e Cytokine Stimulation: Activate the pathway by adding a cytokine such as IL-12, which signals

through a receptor complex involving TYK2 and JAK2.

¢ Signal Measurement: After a short incubation, lyse the cells and measure the levels of

phosphorylated STAT (e.g., pSTAT4 for IL-12 signaling) using a detection method like a Meso Scale
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Discovery (MSD) electrochemiluminescence assay or Western blot.
o Data Analysis: The IC50 value (concentration that inhibits 50% of the signal) is calculated by
comparing pSTAT levels in treated cells to cytokine-stimulated, untreated controls.

Safety and Therapeutic Implications

The mechanistic differences have direct consequences for the projected safety profiles of these inhibitors:

e SAR-20347: The inhibition of JAK1 alongside TYK2 may provide broader anti-inflammatory efficacy,
as seen in the mouse model where dual inhibition was more effective than TYK2 inhibition alone [4].
However, this comes with a potential risk of side effects commonly associated with JAK1 inhibition,
such as increases in blood cholesterol and triglycerides [5] [6].

¢ Deucravacitinib: Its high selectivity for TYK2 allows it to block the IL-23/IL-17 axis (key in psoriasis)
while avoiding the hematologic effects linked to JAK2 inhibition and the metabolic effects associated
with JAK1 inhibition [2] [5]. Post-marketing safety data from the FAERS database indicates that
deucravacitinib has a distinct safety profile compared to other JAK inhibitors, with lower reporting
rates for many adverse events besides those affecting the skin [7].

Need Custom Synthesis?
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To cite this document: Smolecule. [SAR-20347 orthosteric vs allosteric TYK2 inhibitors]. Smolecule,

[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b542453#sar-20347-

orthosteric-vs-allosteric-tyk2-inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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